molecular formula C15H17NO3 B5352220 N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide

Cat. No.: B5352220
M. Wt: 259.30 g/mol
InChI Key: AESLAVLSVDFJNW-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide is an organic compound with the molecular formula C15H17NO3 This compound features a furan ring substituted with a carboxamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 1-(4-methoxyphenyl)ethylamine. The reaction is carried out under acidic conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide is unique due to the presence of both the methoxyphenyl and furan moieties, which can confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-4-9-14(19-10)15(17)16-11(2)12-5-7-13(18-3)8-6-12/h4-9,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESLAVLSVDFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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